3-(p-Fluorobenzoyloxy)tropane
Overview
Description
3-(p-Fluorobenzoyloxy)tropane, also known as 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-fluorobenzoate or 4-fluorotropacocaine, is a tropane derivative drug . It acts as a local anaesthetic, having around 30% the stimulant potency of cocaine but around the same potency as a local anaesthetic . It has been investigated as a potential radiolabelled agent for studying receptor binding, but was not adopted for this application .
Synthesis Analysis
The synthesis of tropane derivatives has been discussed in several studies . Tropane alkaloids are natural compounds best known for their occurrence, biosynthesis, and pharmacological properties in a subsection of the plant family Solanaceae .Molecular Structure Analysis
The molecular formula of 3-(p-Fluorobenzoyloxy)tropane is C15H18FNO2. Its molecular weight is 263.31 g/mol.Scientific Research Applications
Local Anesthetic
“3-(p-Fluorobenzoyloxy)tropane” acts as a local anesthetic . It has around 30% the stimulant potency of cocaine but around the same potency as a local anesthetic . This makes it a potential candidate for use in medical procedures that require local anesthesia.
Radiolabelled Agent for Studying Receptor Binding
The compound has been investigated as a potential radiolabelled agent for studying receptor binding . However, it was not adopted for this application . The use of radiolabelled agents is crucial in the study of receptor-ligand interactions in various fields of biomedical research.
Designer Drug Analogue of Cocaine
“3-(p-Fluorobenzoyloxy)tropane” has been used as a designer drug analogue of cocaine . It was first detected by the EMCDDA in 2008 , and subsequently sold as an ingredient of various “bath salt” powder products, usually mixed in combination with other stimulant drugs .
Metabolic Engineering of Tropane Alkaloids
The compound is a tropane alkaloid, and as such, it has been the subject of research in the field of metabolic engineering . Genetic transformation techniques can be used to manipulate the biosynthesis of tropane alkaloids, potentially leading to the production of new biologically active compounds .
Study of Defense Mechanisms in Plants
Tropane alkaloids, including “3-(p-Fluorobenzoyloxy)tropane”, are products of plant secondary metabolism and are thought to participate in defense mechanisms against diseases . Studying these compounds can provide insights into the ways plants protect themselves from pathogens.
Research into New Metabolic Pathways
The structural diversity of tropane alkaloids, including “3-(p-Fluorobenzoyloxy)tropane”, suggests that they could be functional in creating new metabolic pathways . This could lead to the development of new biological products .
Mechanism of Action
Target of Action
3-(p-Fluorobenzoyloxy)tropane, also known as 4-fluorotropacocaine or pFBT, is a tropane derivative drug . Its primary target is the same as that of local anesthetics . It acts by blocking the sodium channels on neurons, thereby inhibiting the propagation of action potentials .
Mode of Action
3-(p-Fluorobenzoyloxy)tropane interacts with its targets by binding to the sodium channels on neurons . This binding inhibits the influx of sodium ions, which are necessary for the initiation and propagation of action potentials . As a result, the compound prevents the transmission of pain signals to the brain .
Biochemical Pathways
It is known that the compound’s action on sodium channels disrupts the normal functioning of neurons, leading to a decrease in the transmission of pain signals .
Pharmacokinetics
It is known that the compound can be administered via insufflation . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on its bioavailability, are areas of ongoing research.
Result of Action
The primary result of 3-(p-Fluorobenzoyloxy)tropane’s action is local anesthesia . By blocking sodium channels on neurons, the compound prevents the transmission of pain signals, leading to a loss of sensation in the area where it is applied .
Safety and Hazards
properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDFSLSXLYAAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023632 | |
Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Fluorobenzoyloxy)tropane | |
CAS RN |
498558-69-3 | |
Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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